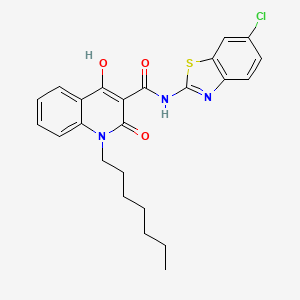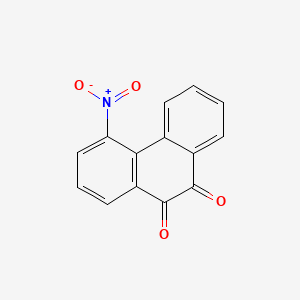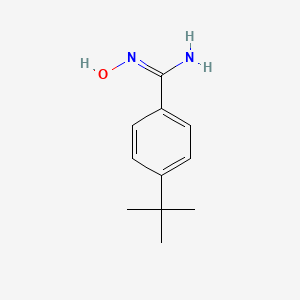![molecular formula C16H21NO3 B12044867 1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol](/img/structure/B12044867.png)
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol is a chemical compound with the empirical formula C16H21NO3 and a molecular weight of 275.34 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol involves several steps. One common method includes the use of 5-bromo-benzo[d][1,3]dioxole, which undergoes a series of reactions including Pd-catalyzed amination, copper-catalyzed coupling, and bromination . The reaction conditions typically involve the use of solvents like 1,4-dioxane, toluene, and DMF, with reagents such as PdCl2, xantphos, and Cs2CO3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4).
Substitution: Halogenation and amination reactions are common, using reagents like N-bromosuccinimide (NBS) and Pd-catalyzed amination.
Common Reagents and Conditions
Oxidation: H2O2 in alkaline solution.
Reduction: NaBH4 in ethanol.
Substitution: NBS in DMF, PdCl2 with xantphos in toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to exert antiproliferative effects by interfering with cell division and inducing apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of key signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler structure with similar aromatic properties.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Contains a thiazole ring, offering different biological activities.
N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide: Features a chloroacetamide group, used in different chemical reactions.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol is unique due to its decahydroisoquinoline core, which provides a distinct three-dimensional structure and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research in various scientific fields .
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
InChI |
InChI=1S/C16H21NO3/c18-16-6-2-1-3-12(16)15(17-8-7-16)11-4-5-13-14(9-11)20-10-19-13/h4-5,9,12,15,17-18H,1-3,6-8,10H2 |
InChIキー |
KDWOSUSEJQEKJQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CCNC(C2C1)C3=CC4=C(C=C3)OCO4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B12044784.png)

![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044791.png)

![2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B12044824.png)

![2-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12044834.png)
![(5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044847.png)

![N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B12044857.png)

![3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide](/img/structure/B12044871.png)

![2-({4-[(Z)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-[4-(hexadecylsulfonyl)phenyl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}carbamoyl)benzenesulfonic acid](/img/structure/B12044880.png)
